DDa-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

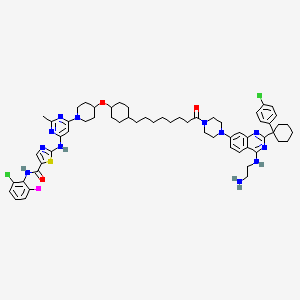

分子式 |

C60H75Cl2IN12O3S |

|---|---|

分子量 |

1242.2 g/mol |

IUPAC名 |

2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C60H75Cl2IN12O3S/c1-40-67-52(70-59-66-39-51(79-59)57(77)71-55-48(62)12-10-13-49(55)63)38-53(68-40)74-31-25-46(26-32-74)78-45-22-15-41(16-23-45)11-6-3-2-4-7-14-54(76)75-35-33-73(34-36-75)44-21-24-47-50(37-44)69-58(72-56(47)65-30-29-64)60(27-8-5-9-28-60)42-17-19-43(61)20-18-42/h10,12-13,17-21,24,37-39,41,45-46H,2-9,11,14-16,22-23,25-36,64H2,1H3,(H,71,77)(H,65,69,72)(H,66,67,68,70) |

InChIキー |

RVKOUOXJFGFSFL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)OC3CCC(CC3)CCCCCCCC(=O)N4CCN(CC4)C5=CC6=C(C=C5)C(=NC(=N6)C7(CCCCC7)C8=CC=C(C=C8)Cl)NCCN)NC9=NC=C(S9)C(=O)NC1=C(C=CC=C1I)Cl |

製品の起源 |

United States |

Foundational & Exploratory

what is the mechanism of action of DDa-1

A Comprehensive Analysis of the Investigational Compound DDa-1

Disclaimer: The following information is a synthesized overview based on publicly available research. This compound is an investigational compound, and its mechanism of action, efficacy, and safety are still under evaluation. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be construed as medical advice.

Introduction

This compound has emerged as a promising therapeutic candidate, with preliminary studies highlighting its potential in modulating key cellular pathways implicated in disease. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available preclinical data.

Mechanism of Action

This compound is a novel small molecule inhibitor that primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of various diseases, including cancer and metabolic disorders.

The proposed mechanism of action involves the following key steps:

-

Direct Inhibition of PI3K: this compound is believed to directly bind to the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K), inhibiting its kinase activity. This action prevents the conversion of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Downregulation of Akt Phosphorylation: The reduction in PIP3 levels leads to decreased recruitment and subsequent phosphorylation of Akt (also known as Protein Kinase B) at Threonine 308 and Serine 473 by PDK1 and mTORC2, respectively.

-

Inhibition of mTORC1 Signaling: The deactivation of Akt results in the downstream inhibition of the Mammalian Target of Rapamycin Complex 1 (mTORC1). This is achieved through the stabilization of the TSC1/TSC2 complex, which acts as a GTPase-activating protein (GAP) for the small GTPase Rheb, a critical activator of mTORC1.

-

Cellular Effects: The net effect of this signaling cascade inhibition is a reduction in protein synthesis, cell growth, and proliferation, and the induction of apoptosis.

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) |

| PI3Kα | 15.8 |

| PI3Kβ | 89.2 |

| PI3Kδ | 25.4 |

| PI3Kγ | 112.6 |

| mTOR | >1000 |

Table 2: In Vitro Cellular Proliferation Assay (72h treatment)

| Cell Line | Cancer Type | GI₅₀ (nM) |

| MCF-7 | Breast Cancer | 45.3 |

| PC-3 | Prostate Cancer | 78.1 |

| A549 | Lung Cancer | 120.5 |

Experimental Protocols

A detailed description of the methodologies used to generate the above data is provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PI3K isoforms and mTOR.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR were obtained. A fluorescently labeled PIP2 substrate was used.

-

Assay Reaction: The kinase reaction was performed in a 384-well plate. Each well contained the respective kinase, ATP, and the PIP2 substrate in a kinase buffer.

-

Compound Treatment: this compound was serially diluted and added to the wells. A DMSO control was included.

-

Incubation: The reaction mixture was incubated at room temperature for 60 minutes.

-

Detection: The production of PIP3 was measured using a fluorescence resonance energy transfer (FRET)-based detection system.

-

Data Analysis: The fluorescence signal was converted to percent inhibition, and the IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound on various cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (MCF-7, PC-3, A549) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was serially diluted in culture medium and added to the cells. A DMSO control was included.

-

Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Viability Measurement: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescent signal was normalized to the DMSO control, and the GI₅₀ values were determined by fitting the dose-response curves to a nonlinear regression model.

Caption: Workflow for the cellular proliferation assay.

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR pathway, with promising anti-proliferative activity in preclinical cancer models. Further investigation is warranted to fully elucidate its therapeutic potential. Future studies should focus on in vivo efficacy and safety profiling, pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers to guide clinical development. The logical relationship for future research is outlined below.

Caption: Logical progression for future this compound research.

In-depth Technical Guide on the DDa-1 Compound: Structure, Properties, and Biological Activity

Disclaimer: The designation "DDa-1" is not a standardized chemical identifier and appears to be ambiguous in publicly available scientific literature. Searches for "this compound compound" yield results for several distinct entities, including the bacteriophage T4 Dda helicase protein, the human DDA1 protein involved in DNA repair, the antiretroviral drug Didanosine (ddI) and its prodrug (ddA), Dodecanedioic acid (DDA), and Decadienealdehyde (DDA).

For the purpose of this technical guide, and in the absence of a specific chemical structure or context for "this compound," we will focus on providing a template and examples based on the types of information and visualizations requested, using a representative small molecule that could be a subject of such a guide. We will use Didanosine (2',3'-dideoxyinosine; ddI) as an illustrative example due to its established role in drug development. Should "this compound" refer to a different specific compound, the user is encouraged to provide a definitive identifier (e.g., IUPAC name, CAS number, or a reference publication) for a tailored guide.

Illustrative Technical Guide: Didanosine (ddI)

Core Compound Identity and Physicochemical Properties

Didanosine is a purine nucleoside analogue used in the treatment of HIV/AIDS.[1] It acts as a reverse transcriptase inhibitor.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄O₃ | [1] |

| Molar Mass | 236.23 g/mol | [1] |

| IUPAC Name | 9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-3H-purin-6-one | [1] |

| CAS Number | 69655-05-6 | |

| Melting Point | 160-163 °C (decomposes) | |

| Water Solubility | 27.3 mg/mL at 25 °C | |

| pKa | 9.13 |

Mechanism of Action and Signaling Pathway

Didanosine is a prodrug that is intracellularly converted to its active metabolite, dideoxyadenosine triphosphate (ddATP).[1] ddATP acts as a competitive inhibitor of viral reverse transcriptase and a chain terminator during viral DNA synthesis.[1]

Caption: Intracellular activation of Didanosine and subsequent inhibition of HIV reverse transcriptase.

Experimental Protocols

This protocol outlines a method to determine the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Caption: Workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, deoxyribonucleotide triphosphates (dNTPs) including radiolabeled ³H-dTTP, and purified HIV-1 reverse transcriptase in a suitable buffer.

-

Compound Addition: The test compound (e.g., the active metabolite ddATP) is added to the reaction mixture at a range of concentrations. A control with no inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of a cold acid, such as trichloroacetic acid (TCA), which precipitates the newly synthesized DNA.

-

Quantification: The precipitated DNA is collected on a filter, and unincorporated nucleotides are washed away. The amount of incorporated ³H-dTTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the control, and the half-maximal inhibitory concentration (IC₅₀) is determined.

This protocol is used to assess the toxicity of the compound on host cells.

Caption: Workflow for a standard MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Human cells (e.g., MT-4 or CEM cells) are seeded into a 96-well microtiter plate at a specific density.

-

Compound Treatment: The test compound is added to the wells in a series of dilutions. Control wells receive only the vehicle.

-

Incubation: The plate is incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Formation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC₅₀) is calculated by plotting cell viability against compound concentration.

Summary of Biological Activity

The biological activity of Didanosine is summarized in the table below. The therapeutic index (TI) is a measure of the drug's selectivity, calculated as CC₅₀ / IC₅₀.

| Assay | Cell Line / System | Endpoint | Result | Reference |

| Anti-HIV Activity | MT-4 cells | IC₅₀ | 1.5 - 2.5 µM | |

| Cytotoxicity | MT-4 cells | CC₅₀ | > 100 µM | |

| Therapeutic Index | MT-4 cells | TI (CC₅₀/IC₅₀) | > 40 | |

| Peripheral Neuropathy | In vivo (clinical trials) | Adverse Effect | Occurred in 21-26% of participants | [1] |

| Pancreatitis | In vivo (clinical trials) | Adverse Effect | Rare but potentially fatal | [1] |

Note: The quantitative data and specific protocols provided in this illustrative guide are representative examples for Didanosine and may not reflect the actual properties of a compound designated "this compound." A definitive identification of the compound is required for an accurate and specific technical guide.

References

The Discovery and Synthesis of DDa-1: A Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1)

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and synthesis of DDa-1, a representative potent and selective inhibitor of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1). DDAH1 is a critical enzyme in the regulation of nitric oxide (NO) bioavailability and has emerged as a promising therapeutic target for a range of diseases characterized by excessive NO production, including certain cancers and septic shock. This guide details the underlying biological pathways, experimental protocols for synthesis and evaluation, and quantitative data for this compound and related compounds. For the purpose of this technical guide, the well-characterized irreversible DDAH1 inhibitor, N⁵-(1-imino-2-chloroethyl)-L-lysine (Cl-NIL), will be used as a representative example of "this compound".

Introduction: The Role of DDAH1 in Nitric Oxide Signaling

Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological processes, including neurotransmission, immune response, and the regulation of vascular tone. The synthesis of NO is catalyzed by nitric oxide synthases (NOS). The activity of NOS is inhibited by endogenous methylated arginine derivatives, primarily asymmetric dimethylarginine (ADMA) and L-N-monomethylarginine (L-NMMA).

Dimethylarginine dimethylaminohydrolase 1 (DDAH1) is the primary enzyme responsible for the hydrolysis of ADMA and L-NMMA into L-citrulline and dimethylamine or methylamine, respectively. By degrading these endogenous NOS inhibitors, DDAH1 activity leads to an increase in NO production. In pathological states such as cancer and sepsis, the upregulation of DDAH1 can lead to excessive NO levels, promoting disease progression. Therefore, the inhibition of DDAH1 presents a compelling therapeutic strategy to modulate pathological NO signaling.[1][2][3]

The DDAH1 Signaling Pathway and Point of Inhibition

The canonical DDAH1 signaling pathway involves the regulation of NOS activity through the metabolic clearance of ADMA. Inhibition of DDAH1 leads to the accumulation of ADMA, which in turn competitively inhibits NOS, thereby reducing the production of NO from L-arginine.

Quantitative Data: Comparison of DDAH1 Inhibitors

The development of potent and selective DDAH1 inhibitors is a key objective in targeting this pathway. Below is a summary of the in vitro and in-cell potency of this compound (Cl-NIL) compared to other notable DDAH1 inhibitors.

| Inhibitor | Target | IC50 (µM) | K_I (µM) | k_inact (min⁻¹) | Mechanism of Action | Reference |

| This compound (Cl-NIL) | Human DDAH1 | 10 (in-cell) | 0.19 | 0.22 | Covalent, Irreversible | [4] |

| PD 404182 | Human DDAH1 | 9 | - | - | Competitive, potentially irreversible | [5][6] |

| L-257 | Human DDAH1 | 20-22 | - | - | Substrate-like | [1][5] |

| Cl-NIO | Human DDAH1 | 6.6 (in-cell) | 1.3 | 0.34 | Covalent, Irreversible | [7] |

Experimental Protocols

Synthesis of this compound (N⁵-(1-imino-2-chloroethyl)-L-lysine; Cl-NIL)

The synthesis of this compound (Cl-NIL) is achieved through a multi-step process, adapted from previously described methods for similar compounds.[7]

Experimental Workflow:

Detailed Methodology:

-

Protection of L-lysine: The starting material, L-lysine, is first protected at the α-amino group with a tert-butyloxycarbonyl (Boc) group and the carboxyl group is esterified (e.g., as a methyl ester) to prevent side reactions.

-

Formation of the Chloroacetamidine Moiety: The protected lysine is then reacted with chloroacetonitrile in the presence of a strong base to form the corresponding chloroacetamidine at the ε-amino group.

-

Deprotection: The Boc and ester protecting groups are subsequently removed under acidic conditions to yield the final product, N⁵-(1-imino-2-chloroethyl)-L-lysine (Cl-NIL).

-

Purification: The final compound is purified using standard techniques such as high-performance liquid chromatography (HPLC).

DDAH1 Activity Assay (COLDER Assay)

The enzymatic activity of DDAH1 is determined by measuring the formation of L-citrulline from ADMA. The colorimetric determination of L-citrulline can be performed using the COLDER (COlorimetric Determination of L-citrulline) assay.

Methodology:

-

Reaction Mixture: Purified recombinant human DDAH1 is incubated with its substrate, ADMA, in a suitable buffer (e.g., 100 mM K₂HPO₄, pH 7.4, containing EDTA and Tween-20) in the presence of varying concentrations of the inhibitor (this compound).

-

Incubation: The reaction is allowed to proceed at 25°C for a defined period (e.g., 45 minutes).

-

Quenching: The reaction is stopped by the addition of trichloroacetic acid.

-

Color Development: A color-developing reagent is added to the quenched reaction mixture, which reacts with the L-citrulline produced.

-

Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the concentration of L-citrulline is determined from a standard curve. The IC50 value of the inhibitor is calculated from the dose-response curve.[4]

In-Cell DDAH1 Inhibition Assay

The potency of this compound within a cellular context is determined by measuring the inhibition of DDAH1 activity in cultured cells.

Methodology:

-

Cell Culture: HEK293T cells are cultured and transfected to overexpress DDAH1.

-

Inhibitor Treatment: The cells are treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis and Probe Labeling: The cells are lysed, and the cell lysate is treated with a DDAH1-specific activity-based probe.

-

Detection: The labeling of DDAH1 by the probe is detected, often via a fluorescent tag on the probe. The reduction in probe labeling in the presence of this compound indicates inhibition.

-

Quantification: The in-cell IC50 value is determined by quantifying the probe signal at different inhibitor concentrations.[7]

Nitric Oxide Measurement (Griess Assay)

The downstream effect of DDAH1 inhibition on NO production can be assessed by measuring nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess assay.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., A375 melanoma cells) is cultured and treated with this compound.

-

Sample Collection: After treatment, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine), which reacts with nitrite to form a colored azo compound.

-

Quantification: The absorbance of the colored product is measured at approximately 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve. A decrease in nitrite levels upon treatment with this compound indicates successful inhibition of the DDAH1-NOS-NO pathway.[7]

Conclusion

This compound (represented by Cl-NIL) is a potent, irreversible inhibitor of DDAH1 with demonstrated in-cell activity. The detailed synthetic and analytical protocols provided in this guide offer a framework for the study of DDAH1 inhibitors. The continued development of novel, selective, and potent DDAH1 inhibitors holds significant promise for the treatment of diseases driven by pathological overproduction of nitric oxide. Further research into the pharmacokinetics and in vivo efficacy of compounds like this compound is warranted to translate these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in DDAH1 inhibitor design and discovery: insights from structure–activity relationships and X-ray crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissection, Optimization and Structural Analysis of a Covalent Irreversible DDAH1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DDA1 in Ubiquitination: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary:

DET1- and DDB1-associated protein 1 (DDA1) is an evolutionarily conserved protein that has emerged as a critical regulatory component within the ubiquitin-proteasome system. Primarily functioning as a core, stabilizing subunit of multiple Cullin-RING E3 ubiquitin ligase 4 (CRL4) complexes, DDA1 plays a pivotal role in mediating the ubiquitination and subsequent proteasomal degradation of a diverse range of protein substrates. Its involvement is crucial in fundamental cellular processes, including DNA damage repair, cell cycle progression, and transcriptional regulation. Aberrant DDA1 expression is increasingly linked to oncogenesis, particularly in lung and colon cancers, highlighting its potential as a novel therapeutic target and prognostic biomarker. This guide provides an in-depth analysis of DDA1's molecular function, its role in key signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

DDA1: A Core Component of CRL4 E3 Ubiquitin Ligase Complexes

DDA1, also known as PCIA1, functions as an integral component of numerous distinct DCX (DDB1-CUL4-X-box) E3 ubiquitin-protein ligase complexes.[1][2] These complexes are central to cellular protein homeostasis, targeting specific proteins for degradation.

The canonical CRL4 complex consists of a CULLIN4 (CUL4A or CUL4B) scaffold protein, the RING finger protein RBX1 which recruits the ubiquitin-conjugating enzyme (E2), and the large adaptor protein DDB1.[3][4] DDB1 acts as a bridge, recruiting a wide variety of substrate receptors known as DCAFs (DDB1 and Cullin4-Associated Factors) that confer substrate specificity to the ligase.[4]

DDA1 has been identified as a fourth evolutionarily conserved basal component of the CRL4 core complex.[3][4] Its primary role is to act as a scaffolding subunit, directly interacting with DDB1 to stabilize the entire E3 ligase complex.[3][5] This stabilization is crucial for the efficient ubiquitination of target substrates. Structural studies have revealed that the N-terminal region of DDA1 anchors into a hydrophobic groove on the BPA domain of DDB1, securing the interaction without inducing significant conformational changes in DDB1 itself.[3][4]

In some contexts, DDA1 is part of the DDD (DDB1–DET1–DDA1) complex, which can associate with other E3 ligases like COP1 or recruit specific E2 enzymes, further expanding its regulatory capacity.[6][7]

Key Signaling Pathways Involving DDA1

DDA1's role as a CRL4 component implicates it in numerous cellular pathways that depend on regulated protein degradation.

DNA Damage Response: Transcription-Coupled Repair (TC-NER)

DDA1 is a crucial player in Transcription-Coupled Nucleotide Excision Repair (TC-NER), a pathway that removes transcription-blocking DNA lesions.[8][9] In this context, DDA1 is an integral component of the CRL4-CSA E3 ligase complex, where CSA (Cockayne syndrome group A) acts as the substrate receptor (DCAF).[8][10]

Following DNA damage (e.g., from UV radiation), RNA Polymerase II stalls, initiating the assembly of TC-NER proteins. The CRL4-CSA complex, stabilized by DDA1, is recruited to ubiquitinate several TC-NER proteins, including CSB and UVSSA.[8] This ubiquitination is not for immediate degradation but acts as a signaling event that coordinates the repair process. Functional studies show that DDA1 is required for the efficient turnover and progression of TC-NER, and its absence impairs transcription recovery after DNA damage.[8][9] Interestingly, DDA1 is a specific component of the CRL4-CSA complex but not the structurally similar CRL4-DDB2 complex involved in global genome NER.[8]

Regulation of Plant Abscisic Acid (ABA) Signaling

In Arabidopsis thaliana, DDA1 provides substrate specificity to the CRL4 ligase as part of the CDD (COP10-DET1-DDB1) complex.[11] It directly binds to and facilitates the ubiquitination and subsequent degradation of ABA receptors like PYL8, PYL4, and PYL9.[11] By promoting the degradation of these receptors, DDA1 acts as a negative regulator of ABA-mediated developmental responses, such as the inhibition of seed germination and root growth.[11] This regulatory action is counteracted by the presence of ABA, which protects the receptors from DDA1-mediated degradation.[11] This demonstrates a conserved role for DDA1 in linking the CRL4 machinery to specific substrates across kingdoms.

Role in Cancer Progression

Mounting evidence implicates DDA1 as an oncogene. Its expression is significantly elevated in lung and colon cancer tissues compared to normal tissues and is often associated with poor prognosis.[12][13][14][15]

-

Cell Cycle Regulation: In lung cancer, DDA1 promotes tumor progression by accelerating the cell cycle, particularly the G1/S transition and S-phase.[12] This is achieved through the regulation of key cyclins, including cyclin D1, D3, and E1.[13] Overexpression of DDA1 enhances cancer cell proliferation both in vitro and in vivo.[12]

-

NFκB Pathway Activation: In stage II colon cancer, DDA1 expression correlates with tumor recurrence.[14][15] It is suggested to promote cancer progression by activating the NFκB pathway, a critical signaling cascade involved in inflammation, cell survival, and proliferation.[14] High DDA1 levels are often observed alongside the nuclear translocation of the NFκB subunit p65, an indicator of pathway activation.[15]

Quantitative Analysis of DDA1 Function

Quantitative data from various studies underscore the functional impact of DDA1.

Table 1: Effect of DDA1 on Tumor Growth in a Xenograft Mouse Model Data from a study on non-small cell lung cancer (H1299 cells) transplanted into nu/nu mice.

| Group | Average Tumor Volume (mm³) ± SD | Average Tumor Weight (g) ± SD | P-value |

| shMock (Control) | 1468 ± 193.8 | 1.226 ± 0.193 | < 0.001 (Volume) |

| shDDA1 (Knockdown) | 443.6 ± 151.8 | 0.322 ± 0.121 | < 0.01 (Weight) |

| (Source: Cheng, L. et al., J. Cell. Mol. Med. 21, 1532–1544, 2017)[12] |

Table 2: Quantitative Ubiquitin Proteomics in Response to UV Damage Data showing Log2 SILAC ratios of ubiquitin chain linkages in WT, CSAKO, and DDA1KO cells after UV treatment (20 J/m², 30 min). Data represents the mean ± S.D. of duplicate experiments.

| Ubiquitin Linkage | WT (Log2 Ratio) | CSAKO (Log2 Ratio) | DDA1KO (Log2 Ratio) |

| K6 | 1.0 ± 0.2 | 0.2 ± 0.1 | 0.4 ± 0.1 |

| K11 | 0.8 ± 0.1 | 0.1 ± 0.1 | 0.3 ± 0.1 |

| K27 | 0.5 ± 0.2 | 0.1 ± 0.1 | 0.2 ± 0.1 |

| K29 | 0.6 ± 0.1 | 0.1 ± 0.1 | 0.2 ± 0.1 |

| K33 | 0.7 ± 0.2 | 0.1 ± 0.1 | 0.3 ± 0.1 |

| K48 | 0.4 ± 0.1 | 0.1 ± 0.1 | 0.2 ± 0.1 |

| K63 | 0.9 ± 0.2 | 0.1 ± 0.1 | 0.3 ± 0.1 |

| (Source: Llerena Schiffmacher, D. A. et al., bioRxiv, 2024)[8] |

Detailed Experimental Protocols

Investigating the function of DDA1 involves a range of molecular and cellular biology techniques. Below are methodologies for key experiments cited in the literature.

Protocol: Affinity Purification of CSA-Interacting Proteins

This protocol is used to identify proteins that stably interact with CSA, such as DDA1, using a knock-in cell line expressing a tagged CSA protein.

Objective: To isolate CSA-containing protein complexes for identification by mass spectrometry.

Methodology (adapted from Llerena Schiffmacher, D. A. et al., 2024): [9]

-

Cell Culture and Treatment:

-

Culture HCT116 CSA-mClover knock-in (KI) cells and control HCT116 cells to ~90% confluency.

-

For DNA damage experiments, irradiate cells with a specific dose of UV-C light (e.g., 10 J/m²) and harvest at a designated time point post-irradiation. Use mock-treated cells as a control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Scrape cells in 1 ml of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease and phosphatase inhibitors).

-

Incubate on ice for 20 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Immunoprecipitation (IP):

-

Collect the supernatant (cell lysate). Determine protein concentration using a BCA assay.

-

Pre-clear the lysate by incubating with control beads for 1 hour at 4°C.

-

Incubate 1-2 mg of cleared lysate with GFP-Trap® beads (or equivalent anti-GFP antibody-coupled beads) for 2-4 hours at 4°C on a rotator.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in 1X SDS-PAGE loading buffer for 5 minutes.

-

-

Analysis by Mass Spectrometry (LC-MS/MS):

-

Run the eluate briefly on an SDS-PAGE gel and perform in-gel digestion with trypsin.

-

Alternatively, perform on-bead digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins and quantify their abundance (e.g., using SILAC or label-free quantification) to find specific interactors by comparing results from CSA-mClover KI cells to control cells.

-

Protocol: In Vitro Ubiquitination Assay

This protocol is used to determine if a protein of interest (e.g., DDA1 itself or a CRL4 substrate) can be ubiquitinated by a specific E3 ligase complex in a controlled, cell-free environment.

Objective: To reconstitute the ubiquitination of a substrate by the CRL4-DDA1 complex.

Methodology (adapted from general ubiquitination assay principles): [3]

-

Reagent Preparation:

-

Purify recombinant proteins: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5a), Ubiquitin (wild-type or mutant), and the E3 ligase components (reconstituted CRL4-DDB1-DDA1 complex and a specific DCAF/substrate).

-

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT).

-

Combine the following components in a microcentrifuge tube on ice (typical concentrations):

-

100 nM E1 enzyme

-

500 nM E2 enzyme

-

5-10 µM Ubiquitin

-

200 nM reconstituted E3 ligase complex

-

1-2 µM substrate protein

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the mixture at 30-37°C for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Resolve the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate protein or an antibody against ubiquitin (e.g., P4D1).

-

The appearance of higher molecular weight bands or a "smear" for the substrate protein indicates polyubiquitination.

-

Implications for Drug Development

The central role of DDA1 in stabilizing CRL4 complexes and its direct involvement in cancer progression make it an attractive target for therapeutic intervention.

-

Target for Cancer Therapy: Given that DDA1 promotes lung and colon cancer cell proliferation and is linked to poor prognosis, inhibiting its function could be a viable anticancer strategy.[12][14] Developing small molecules that disrupt the DDA1-DDB1 interaction could destabilize specific CRL4 complexes, leading to the accumulation of tumor-suppressive substrates and inducing cell cycle arrest or apoptosis in cancer cells.

-

Biomarker: DDA1 expression levels, alone or in combination with markers like nuclear p65, could serve as a prognostic biomarker to identify patients with a higher risk of tumor recurrence, particularly in stage II colon cancer, who may benefit from more aggressive adjuvant therapies.[14][15]

-

Sensitizing Agent for DNA-Damaging Therapies: DDA1's role in the DNA damage response suggests that its inhibition could sensitize cancer cells to DNA-damaging agents (chemotherapy, radiotherapy) or PARP inhibitors.[8][16] By crippling the TC-NER pathway, DDA1 inhibitors could enhance the efficacy of treatments that rely on inducing irreparable DNA damage in tumor cells.

Conclusion

DDA1 is a multifaceted regulatory protein that functions as a cornerstone of the CRL4 E3 ubiquitin ligase machinery. Its role extends from maintaining genomic integrity through DNA damage repair to controlling cell proliferation and signaling pathways across different species. The strong association between DDA1 overexpression and cancer progression underscores its significance in human disease. Further elucidation of the specific CRL4-DDA1 complexes and their downstream substrates will undoubtedly open new avenues for targeted drug discovery and the development of novel cancer therapies.

References

- 1. uniprot.org [uniprot.org]

- 2. DDA1 | Abcam [abcam.com]

- 3. d-nb.info [d-nb.info]

- 4. Structural insights into DDA1 function as a core component of the CRL4-DDB1 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. The small CRL4CSA ubiquitin ligase component DDA1 regulates transcription-coupled repair dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DDA1, a novel factor in transcription-coupled repair, modulates CRL4CSA dynamics at DNA damage-stalled RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The small CRL4CSA ubiquitin ligase component DDA1 regulates transcription-coupled repair dynamics | Semantic Scholar [semanticscholar.org]

- 11. Targeted Degradation of Abscisic Acid Receptors Is Mediated by the Ubiquitin Ligase Substrate Adaptor DDA1 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DDA1, a novel oncogene, promotes lung cancer progression through regulation of cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DDA1, a novel oncogene, promotes lung cancer progression through regulation of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DDA1 promotes stage IIB–IIC colon cancer progression by activating NFκB/CSN2/GSK-3β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. Frontiers | Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review [frontiersin.org]

DDa-1: A DCAF1-Recruiting Kinase Degrader for Targeted Protein Degradation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as bifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest. This whitepaper provides a comprehensive technical overview of DDa-1, a novel PROTAC that hijacks the DCAF1 E3 ligase substrate receptor to induce the degradation of multiple tyrosine kinases, most notably Bruton's tyrosine kinase (BTK). This compound, a conjugate of the multi-kinase inhibitor dasatinib and a DCAF1 binder, demonstrates potent and specific degradation of its targets, offering a promising strategy to overcome resistance mechanisms associated with traditional kinase inhibitors. This document details the mechanism of action of this compound, its known kinase targets, quantitative degradation data, and detailed experimental protocols for its characterization, serving as a vital resource for researchers in oncology, immunology, and drug discovery.

Introduction to this compound

This compound is a synthetic heterobifunctional molecule, specifically a PROTAC, designed to induce the degradation of specific protein kinases. It is composed of three key components: a ligand that binds to the DDB1 and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex; a linker moiety; and a ligand that targets the kinase of interest. In the case of this compound, the kinase-targeting ligand is the well-characterized multi-kinase inhibitor, dasatinib. By simultaneously binding to both DCAF1 and a target kinase, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the kinase.

The primary and most well-characterized target of this compound is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a validated therapeutic target. This compound has been shown to be a potent degrader of BTK, with a reported half-maximal degradation concentration (DC50) of 90 nM in TMD8 cells, a diffuse large B-cell lymphoma cell line.

Mechanism of Action

The mechanism of action of this compound follows the canonical PROTAC-mediated protein degradation pathway. This process can be broken down into several key steps:

-

Ternary Complex Formation : this compound, being a heterobifunctional molecule, simultaneously binds to the DCAF1 E3 ligase substrate receptor and a target kinase (e.g., BTK), bringing them into close proximity to form a ternary complex (Target Kinase-DDa-1-DCAF1).

-

Ubiquitination : The formation of this ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme, associated with the CRL4-DCAF1 E3 ligase complex, to lysine residues on the surface of the target kinase. This results in the formation of a polyubiquitin chain on the target protein.

-

Proteasomal Degradation : The polyubiquitinated kinase is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target kinase into small peptides, effectively eliminating it from the cell.

-

Recycling of this compound : After the degradation of the target protein, this compound is released and can participate in further rounds of degradation, acting in a catalytic manner.

This mechanism of "event-driven" pharmacology distinguishes PROTACs like this compound from traditional inhibitors that rely on sustained occupancy of the target's active site.

Figure 1. Mechanism of this compound-mediated kinase degradation.

Targeted Kinases and Quantitative Data

As a dasatinib-based PROTAC, this compound has the potential to target a range of kinases that are sensitive to its parent inhibitor. While BTK is a primary target, whole-cell proteomic analyses have indicated that this compound can degrade multiple tyrosine kinases. The selectivity of degradation is not solely dependent on the binding affinity of dasatinib but also on the ability to form a stable and productive ternary complex with DCAF1.

| Target Kinase | Cell Line | DC50 (µM) | GI50 (µM) | Reference |

| BTK | TMD8 | 0.09 | 1.20 | [1] |

More comprehensive quantitative data on the full spectrum of kinases degraded by this compound is an area of ongoing research.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound as a kinase degrader.

Cell Culture and Reagents

-

Cell Lines :

-

HEK293T (human embryonic kidney cells)

-

TMD8 (human diffuse large B-cell lymphoma)

-

TMD8 BTK-GFP/mCherry (TMD8 cells stably expressing a BTK-GFP fusion protein and mCherry as a control)

-

-

Culture Media :

-

HEK293T: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

TMD8 and TMD8 BTK-GFP/mCherry: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Compounds :

-

This compound (Synthesized as described in relevant literature)

-

Dasatinib (Control)

-

DCAF1 binder (Control)

-

Proteasome inhibitor (e.g., MG132 or Bortezomib)

-

NEDD8 E1 inhibitor (e.g., MLN4924)

-

Immunoblotting for Kinase Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of target kinases.

Figure 2. A generalized workflow for immunoblotting.

-

Cell Treatment : Seed cells (e.g., TMD8) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 5 µM), dasatinib, and a DCAF1 binder control for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE : Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation :

-

Incubate the membrane with a primary antibody specific for the target kinase (e.g., rabbit anti-BTK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

-

Detection : Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as an anti-GAPDH or anti-actin antibody, to ensure equal protein loading.

Whole Proteomics Analysis

This method provides an unbiased, global view of protein level changes upon treatment with this compound.

References

Structural Analysis of DDA1: A Core Component of the CRL4 E3 Ubiquitin Ligase Complex

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DET1- and DDB1-associated protein 1 (DDA1) is a highly conserved protein that has emerged as a critical regulatory subunit of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase machinery.[1] CRL4 complexes are paramount in a multitude of cellular processes, including DNA damage repair, cell cycle progression, and chromatin remodeling, by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[1][2] DDA1's role as a core component, influencing the stability and activity of these complexes, positions it as a protein of significant interest in both fundamental research and as a potential therapeutic target in diseases such as cancer.[1] This technical guide provides an in-depth overview of the structural analysis of DDA1, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

DDA1 Structure and Function

DDA1 is a small protein of 102 amino acids with a molecular mass of approximately 11.8 kDa.[3] Its primary function is as a scaffolding subunit within various DCX (DDB1-CUL4-X-box) E3 ubiquitin ligase complexes, where it is essential for stabilizing the complex.[3][4] Structural studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that DDA1 directly interacts with DNA Damage-Binding Protein 1 (DDB1).[1][5][6]

The N-terminal region of DDA1 is both necessary and sufficient for this high-affinity interaction, binding to a hydrophobic groove on the surface of the DDB1 BPA domain.[1] This interaction is crucial for the proper assembly and function of the CRL4 ligase. DDA1 has also been shown to interact with substrate receptor proteins (DCAFs), such as DCAF15 and CSA, modulating the recruitment of specific substrates to the CRL4 complex for ubiquitination.[5][7]

Quantitative Data on DDA1 Interactions

The affinity of DDA1 for its binding partners is a key determinant of its function. The following tables summarize the available quantitative data on these interactions.

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| DDA1 and DDB1 | Bio-layer Interferometry | ~45 nM | [1] |

| Peptide Derived From | Interacting Partner | Method | Dissociation Constant (Kd) | Reference |

| DDA1 (noncanonical site) | DDB1 | Fluorescence Polarization | Low nanomolar | [8] |

| DCAF15 | DDB1 | Fluorescence Polarization | 13 nM | [8] |

| CRBN | DDB1 | Fluorescence Polarization | 5 nM | [8] |

| DDB2 | DDB1 | Fluorescence Polarization | 16 nM (in 150 mM NaCl) | [9] |

| DCAF1 | DDB1 | Fluorescence Polarization | Low nanomolar | [8] |

Signaling Pathways Involving DDA1

DDA1 is a key player in multiple signaling pathways, primarily through its role in the CRL4 E3 ubiquitin ligase complex.

CRL4-DDB1 Ubiquitin Ligase Pathway

DDA1 is an integral component of the CRL4 E3 ubiquitin ligase complex. This pathway is central to the degradation of a wide array of cellular proteins.

Caption: The CRL4-DDB1 ubiquitin ligase pathway with DDA1 as a core stabilizing component.

Transcription-Coupled Nucleotide Excision Repair (TC-NER)

DDA1 is also a component of the CRL4^CSA complex, which plays a crucial role in repairing DNA damage that blocks transcription.

Caption: DDA1's role within the CRL4^CSA complex during Transcription-Coupled NER.

Experimental Protocols

Recombinant Protein Expression and Purification

A generic protocol for expressing and purifying recombinant DDA1 in E. coli is as follows:

-

Vector Construction: Subclone the human DDA1 coding sequence into an expression vector with a cleavable affinity tag (e.g., His6-SUMO or GST).

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I).

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto an appropriate affinity resin column (e.g., Ni-NTA for His-tagged proteins).

-

Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Tag Cleavage and Further Purification:

-

Dialyze the eluted protein against a buffer suitable for the specific protease (e.g., SUMO protease or TEV protease) to remove the affinity tag.

-

Pass the cleaved protein solution back through the affinity column to remove the cleaved tag and any uncleaved protein.

-

Perform size-exclusion chromatography to obtain highly pure DDA1.

-

Bio-layer Interferometry (BLI) for Protein-Protein Interaction Analysis

This protocol outlines the steps to measure the binding affinity between DDA1 and DDB1.

-

Reagent Preparation:

-

Prepare running buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.02% Tween-20).

-

Dilute the ligand (e.g., biotinylated DDA1) and analyte (e.g., DDB1) in the running buffer.

-

-

Sensor Hydration and Loading:

-

Hydrate streptavidin (SA) biosensors in the running buffer for at least 10 minutes.

-

Immobilize the biotinylated DDA1 onto the SA biosensors to a desired level.

-

-

BLI Experiment Setup:

-

Baseline: Equilibrate the loaded biosensors in the running buffer.

-

Association: Move the biosensors into wells containing a serial dilution of DDB1 and record the binding response.

-

Dissociation: Transfer the biosensors back to the running buffer and monitor the dissociation.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) using the instrument's software to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).

-

In Vitro Ubiquitination Assay

This assay is used to determine if a substrate is ubiquitinated by a DDA1-containing CRL4 complex.

-

Reaction Mixture Preparation (on ice):

-

Combine the following components in a microfuge tube:

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2)

-

Reconstituted CRL4-DDB1-DDA1-DCAF E3 ligase complex

-

Ubiquitin

-

Substrate protein

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate protein or an antibody against ubiquitin to detect the ubiquitinated species, which will appear as higher molecular weight bands.

-

X-ray Crystallography of DDA1 Complexes

-

Protein Preparation: Purify the DDA1-DDB1 complex to a high concentration (e.g., 5-10 mg/mL) and high purity (>95%).

-

Crystallization Screening: Use commercial or custom-made screens with a variety of precipitants, buffers, and salts to identify initial crystallization conditions using vapor diffusion (sitting or hanging drop) methods.

-

Crystal Optimization: Refine the initial crystallization conditions by varying the concentrations of protein, precipitant, and additives, as well as temperature.

-

Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene glycol).

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data.

-

Solve the phase problem using molecular replacement if a homologous structure is available.

-

Build and refine the atomic model of the DDA1-containing complex.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for studying DDA1 protein interactions.

Caption: A typical experimental workflow for characterizing a DDA1 protein interaction.

Conclusion

The structural and functional analysis of DDA1 is crucial for a comprehensive understanding of the CRL4 E3 ubiquitin ligase system. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to investigate the intricate roles of DDA1 in cellular regulation and its potential as a therapeutic target. The continued application of advanced biochemical and structural biology techniques will undoubtedly uncover further layers of complexity in DDA1-mediated processes, paving the way for novel therapeutic interventions.

References

- 1. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Biolayer interferometry for DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]

- 5. Fast Proteome Identification and Quantification from Data-Dependent Acquisition–Tandem Mass Spectrometry (DDA MS/MS) Using Free Software Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for high-yield bacterial expression and purification of the voltage-dependent anion channel 1 for high-throughput biophysical assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Peptide Displacement Assays to Screen for Antagonists of DDB1 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

DDA1: A Linchpin in Transcription-Coupled DNA Repair

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transcription-Coupled Nucleotide Excision Repair (TC-NER) is a critical DNA repair pathway that rapidly removes bulky, transcription-blocking lesions from the transcribed strand of active genes, ensuring the fidelity of genetic information and preventing cellular dysfunction. A key player in this intricate process is the DET1 and DDB1 Associated 1 (DDA1) protein. Recent research has illuminated DDA1's role as an integral component of the CRL4-CSA (Cullin 4-RING E3 ubiquitin ligase complex with Cockayne Syndrome A) machinery, where it modulates the ubiquitination dynamics essential for the progression of TC-NER.[1][2][3] This guide provides a comprehensive technical overview of DDA1's function in TC-NER, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and workflows.

Core Function and Mechanism of DDA1 in TC-NER

TC-NER is initiated when a bulky DNA lesion physically stalls an elongating RNA polymerase II (RNAPII) complex.[2][3] This event triggers the recruitment of several proteins, including the Cockayne syndrome B (CSB) protein and the CRL4-CSA E3 ubiquitin ligase complex.[2] DDA1 has been identified as a core subunit of this CRL4-CSA complex, alongside DDB1, CUL4A/B, and RBX1.[1][2][3]

Cryo-electron microscopy (Cryo-EM) studies have revealed that DDA1 is an integral structural component of the CRL4-CSA complex, interacting with both DDB1 and CSA.[1][2] Its primary function is to coordinate the ubiquitination dynamics during the repair process.[1][3] This modulation is crucial for the efficient turnover of TC-NER proteins at the site of damage, allowing for the successful progression of the repair pathway and subsequent resumption of transcription.[1][2][3] Functional analyses have demonstrated that the absence of DDA1 impairs the recovery of transcription following DNA damage, highlighting its critical role in maintaining cellular homeostasis.[2]

Quantitative Data

The following tables summarize key quantitative findings related to DDA1's interactions and its impact on TC-NER efficiency.

Table 1: Protein-Protein Interaction Affinity

| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |

| DDA1 and DDB1 | Bio-layer Interferometry | ~45 nM | [3] |

Table 2: Functional Assay - Transcription Recovery After UV Damage

This table summarizes data from experiments measuring the recovery of RNA synthesis in human HCT116 cell lines following UV irradiation. The recovery is determined by the relative incorporation of 5-ethynyluridine (EU), a nucleoside analog that is incorporated into newly synthesized RNA.

| Cell Line | UV Dose (J/m²) | Relative EU Incorporation (Normalized to non-irradiated cells) | Reference |

| Wild-Type (WT) | 10 | ~0.8 - 0.9 | [4][5] |

| DDA1 Knockout (KO) | 10 | ~0.4 - 0.5 | [4][5] |

| Wild-Type (WT) | 5 | ~0.9 | [5] |

| DDA1 Knockout (KO) | 5 | ~0.6 | [5] |

| Wild-Type (WT) | 2.5 | ~1.0 | [5] |

| DDA1 Knockout (KO) | 2.5 | ~0.8 | [5] |

Note: Values are approximated from graphical data presented in the source material.

Signaling and Repair Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows involving DDA1.

Caption: DDA1's role in the TC-NER signaling pathway.

Caption: Experimental workflow for Co-Immunoprecipitation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the function of DDA1 in TC-NER.

Co-Immunoprecipitation (Co-IP) for DDA1-CSA Interaction

This protocol is a generalized procedure for identifying protein-protein interactions and can be adapted to confirm the interaction between DDA1 and components of the CRL4-CSA complex.

a. Materials:

-

Cell lines (e.g., HCT116 wild-type)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Primary antibody (e.g., rabbit anti-CSA)

-

Isotype control antibody (e.g., rabbit IgG)

-

Protein A/G magnetic beads

-

Magnetic separation rack

-

SDS-PAGE loading buffer

b. Protocol:

-

Cell Lysis:

-

Culture cells to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP lysis buffer per 10 cm plate.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (cell lysate) to a new tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G magnetic bead slurry to the cell lysate.

-

Incubate with rotation for 1 hour at 4°C.

-

Place the tube on a magnetic rack and transfer the supernatant to a new tube. This removes proteins that non-specifically bind to the beads.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the primary antibody (anti-CSA) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate with gentle rotation for 4 hours to overnight at 4°C.

-

Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.

-

Incubate with gentle rotation for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads using the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 1 mL of cold Co-IP lysis buffer. After the final wash, remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the bead pellet in 30-50 µL of 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Briefly centrifuge and place on the magnetic rack.

-

Load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-DDA1 antibody.

-

Quantitative Mass Spectrometry using SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is used to quantify differences in protein abundance between different cell populations, for instance, to compare the ubiquitination landscape in wild-type versus DDA1 knockout cells.

a. Materials:

-

SILAC-compatible cell lines (e.g., HCT116)

-

SILAC-grade DMEM/RPMI medium lacking L-lysine and L-arginine

-

"Light" L-lysine and L-arginine

-

"Heavy" L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄)

-

Dialyzed fetal bovine serum (dFBS)

-

Lysis buffer (e.g., Urea-based buffer for denaturation)

-

Antibody for ubiquitin remnant (K-ε-GG) enrichment

-

Trypsin

-

LC-MS/MS system (e.g., Orbitrap)

b. Protocol:

-

Cell Labeling:

-

Culture wild-type cells in "light" medium and DDA1 KO cells in "heavy" medium for at least five to six cell doublings to ensure >95% incorporation of the labeled amino acids.

-

-

Cell Treatment and Lysis:

-

Treat both cell populations as required (e.g., with or without UV irradiation).

-

Harvest and wash the cells.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

-

Lyse the combined cell pellet in a denaturing buffer (e.g., 8 M urea).

-

-

Protein Digestion and Peptide Enrichment:

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant left on lysine residues after tryptic digestion.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by high-resolution LC-MS/MS.

-

-

Data Analysis:

-

Use software like MaxQuant to identify peptides and quantify the "heavy"/"light" ratios.

-

A change in the ratio for specific ubiquitination sites on TC-NER proteins indicates that DDA1 modulates their ubiquitination status.

-

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Cryo-EM is used to determine the high-resolution structure of protein complexes, providing insight into how DDA1 integrates into the CRL4-CSA machinery.

a. Materials:

-

Purified recombinant proteins (CSA, DDB1, DDA1, UVSSA, etc.)

-

Cryo-EM grid (e.g., copper grid with a holey carbon film)

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Transmission Electron Microscope (TEM) equipped with a direct electron detector

-

Image processing software (e.g., RELION, CryoSPARC)

b. Protocol:

-

Complex Assembly:

-

Incubate the purified protein components in an appropriate buffer to allow the CRL4-CSA-DDA1 complex to assemble.

-

-

Grid Preparation:

-

Apply a small volume (3-4 µL) of the purified complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane.

-

-

Data Collection:

-

Transfer the frozen grid to the TEM.

-

Collect a large dataset of movie frames of the particles at cryogenic temperatures.

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction on the movie frames.

-

Select individual particle images from the micrographs.

-

Perform 2D and 3D classification to sort particles into homogenous groups.

-

Generate a high-resolution 3D reconstruction of the complex.

-

-

Model Building and Refinement:

-

Build an atomic model into the resulting 3D density map.

-

Refine the model to fit the map and known biochemical constraints.

-

Conclusion

DDA1 is a critical regulatory component of the CRL4-CSA E3 ubiquitin ligase complex, playing an indispensable role in the orchestration of Transcription-Coupled Nucleotide Excision Repair. Its function in modulating ubiquitination ensures the timely turnover of repair factors, facilitating the efficient removal of transcription-blocking DNA lesions. The quantitative data and experimental methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals. Targeting the DDA1-CRL4-CSA interface could represent a novel therapeutic strategy for modulating DNA repair pathways in various disease contexts, including cancer and aging.

References

- 1. Strategies and Methods of Transcription-Coupled Repair Studies In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. DDA1, a novel factor in transcription-coupled repair, modulates CRL4CSA dynamics at DNA damage-stalled RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Expression of DDA1 in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DET1- and DDB1-associated protein 1 (DDA1) is an evolutionarily conserved protein that has been identified as a novel oncogene in the context of lung cancer.[1][2] Emerging evidence demonstrates its significant overexpression in lung tumor tissues compared to normal lung parenchyma, a condition that correlates with a poorer patient prognosis.[1] Functionally, DDA1 is intrinsically linked to the ubiquitin-proteasome pathway and plays a crucial role in promoting lung cancer progression.[1][2] It achieves this primarily by accelerating cell cycle progression, thereby enhancing tumor cell proliferation.[1][2] This guide provides a comprehensive overview of the expression, prognostic significance, and functional role of DDA1 in lung cancer, along with detailed experimental protocols for its study and visualization of its associated signaling pathways.

DDA1 Expression in Lung Cancer

DDA1 expression is significantly elevated in lung cancer tissues and cell lines when compared to their non-malignant counterparts.[1] This overexpression is a common feature across different subtypes of non-small cell lung cancer (NSCLC), including lung adenocarcinoma and lung squamous cell carcinoma.[1]

Quantitative Analysis of DDA1 Expression in Patient Tissues

Immunohistochemical (IHC) analysis of tissue microarrays has provided quantitative insights into DDA1 protein levels in clinical samples. A study utilizing a microarray with 118 lung cancer cases revealed that DDA1 expression was markedly higher in both tumor tissue and adjacent tissues compared to normal lung tissue.[1][3]

| Tissue Type | Number of Cases (n) | Relative DDA1 Expression Level | Statistical Significance |

| Normal Lung Tissue | 118 (pooled) | Low | P < 0.01 (vs. Adjacent and Cancer) |

| Adjacent Tissue | 118 (pooled) | High | P < 0.01 (vs. Normal) |

| Lung Cancer Tissue | 118 (pooled) | High | P < 0.01 (vs. Normal) |

Table 1: Summary of DDA1 Protein Expression in Human Lung Tissues based on Immunohistochemistry.[1]

DDA1 Expression in Lung Cancer Cell Lines

Consistent with findings in patient tissues, DDA1 is broadly overexpressed at both the mRNA and protein levels across a panel of human lung cancer cell lines when compared to normal lung fibroblasts (e.g., MRC-5).[1]

| Cell Line | Type | Relative DDA1 mRNA Level (vs. MRC-5) | Relative DDA1 Protein Level (vs. MRC-5) |

| MRC-5 | Normal Lung Fibroblast | Baseline | Baseline |

| H1299 | NSCLC | High | High |

| H292 | NSCLC | High | High |

| A549 | NSCLC (Adenocarcinoma) | Low (relative to other cancer lines) | Low (relative to other cancer lines) |

| H441 | NSCLC (Adenocarcinoma) | Low (relative to other cancer lines) | Low (relative to other cancer lines) |

| Other 11 lines | Lung Cancer | Higher than MRC-5 | Higher than MRC-5 |

Table 2: Relative Expression of DDA1 in Various Lung Cell Lines.[1][4]

Prognostic Significance of DDA1

High expression of DDA1 is a negative prognostic indicator in lung cancer patients.[1] Clinical data indicates that elevated DDA1 levels are significantly associated with larger tumor size and more advanced American Joint Committee on Cancer (AJCC) staging.[1] Kaplan-Meier survival analysis has demonstrated that patients with high DDA1 expression have significantly shorter five-year survival rates in both lung adenocarcinoma and squamous cell carcinoma subtypes.[1]

Functional Role of DDA1 in Lung Cancer Pathogenesis

DDA1 functions as a potent oncogene by driving key processes that contribute to tumor growth and progression.

Promotion of Cell Proliferation and Tumor Growth

In vitro studies have shown that overexpression of DDA1 in lung cancer cells with endogenously low levels (A549, H441) significantly enhances their proliferation and colony-forming abilities.[4] Conversely, knockdown of DDA1 in cells with high endogenous levels (H1299, H292) inhibits these processes.[4] These findings are corroborated by in vivo xenograft models, where DDA1 overexpression leads to accelerated tumor growth, while its inhibition suppresses tumorigenesis.[1][4]

Regulation of the Cell Cycle

The primary mechanism through which DDA1 promotes proliferation is by regulating cell cycle progression.[1] DDA1 facilitates the G1/S transition and accelerates the S-phase.[1][2] This is achieved through the upregulation of key cyclin proteins, including Cyclin D1, Cyclin D3, and Cyclin E1.[1] The increased expression of these cyclins, which are critical regulators of cell cycle checkpoints, provides a mechanistic basis for the observed increase in cell proliferation.[1]

Signaling Pathways Involving DDA1

DDA1 exerts its oncogenic function primarily through its influence on the cell cycle control machinery. It is also a component of the DDD (DET1, DDB1, DDA1) complex, which is associated with the ubiquitin-proteasome system, suggesting a role in protein degradation.[1]

While DDA1's role in the Wnt/β-catenin pathway has been implicated in other cancers, and this pathway is relevant in lung tumorigenesis, the direct functional link between DDA1 and β-catenin in lung cancer requires further elucidation.[5][6][7]

Experimental Protocols

This section provides detailed methodologies for the analysis of DDA1 expression and function.

Quantitative Real-Time PCR (qRT-PCR) for DDA1 mRNA Expression

This protocol is for quantifying DDA1 mRNA levels in cell lines or tissue samples.

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA using a first-strand cDNA synthesis kit.[8]

-

qPCR Reaction: Prepare the qPCR reaction mix in a total volume of 20 µL.

-

SYBR Green Master Mix (2x): 10 µL[8]

-

Forward Primer (10 µM): 1 µL

-

Reverse Primer (10 µM): 1 µL

-

cDNA template: 2 µL

-

Nuclease-free water: 6 µL

-

-

Primer Sequences:

-

Thermocycling Conditions:

-

Data Analysis: Calculate the relative expression of DDA1 using the 2-ΔΔCt method, normalizing to the reference gene (β-actin).

Western Blotting for DDA1 Protein Detection

This protocol details the detection of DDA1 protein from cell lysates.

-

Sample Preparation (Cell Lysates):

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA) supplemented with fresh protease and phosphatase inhibitors.[9]

-

Centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.[9]

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE:

-

Protein Transfer:

-

Immunodetection:

-

Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10][11]

-

Primary Antibody: Incubate the membrane with a primary antibody against DDA1 (e.g., Rabbit Polyclonal DDA1 Antibody, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[9]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]

-

Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[9]

-

Washing: Repeat the washing step.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Immunohistochemistry (IHC) for DDA1 in Tissue

This protocol outlines the staining of DDA1 in formalin-fixed, paraffin-embedded (FFPE) lung tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a citrate buffer (10 mM, pH 6.0) for 10-15 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a serum-based blocking solution for 30 minutes.

-

Primary Antibody: Incubate sections with a primary antibody against DDA1 (diluted as per manufacturer's recommendation) overnight at 4°C.

-

Detection System: Use a polymer-based HRP detection system according to the manufacturer's protocol.

-

Chromogen: Apply DAB (3,3'-Diaminobenzidine) as the chromogen and incubate until a brown precipitate develops.

-

Counterstaining: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Scoring: Quantify DDA1 expression by scoring both the staining intensity (0 = negative, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positive cells. An H-score can be calculated by summing the products of the intensity and percentage of cells at that intensity.

Experimental and Logical Workflows

The investigation of DDA1's role in lung cancer typically follows a structured workflow, beginning with expression analysis and proceeding to functional validation.

Conclusion and Future Directions

DDA1 is a validated oncogene in lung cancer with significant prognostic value.[1] Its role in promoting cell proliferation through the regulation of key cyclins presents it as a potential therapeutic target.[1][2] Future research should focus on elucidating the upstream regulatory mechanisms governing DDA1 overexpression and identifying downstream effectors beyond the cell cycle machinery. Furthermore, the development of small molecule inhibitors targeting DDA1 or the protein complexes it forms could offer a novel therapeutic strategy for a subset of lung cancer patients with high DDA1 expression.

References

- 1. DDA1, a novel oncogene, promotes lung cancer progression through regulation of cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DDA1, a novel oncogene, promotes lung cancer progression through regulation of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DKK1 promotes migration and invasion of non-small cell lung cancer via β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. β-catenin contributes to lung tumor development induced by EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. origene.com [origene.com]

- 10. novateinbio.com [novateinbio.com]

- 11. bio-rad.com [bio-rad.com]

An In-depth Technical Guide on DDA-1 Related Compounds and Analogs

Introduction

The acronym "this compound" and its related terms encompass a diverse range of biologically active molecules and protein targets that are the focus of intensive research and drug development. This guide provides a comprehensive technical overview of two prominent areas often associated with this nomenclature: inhibitors of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1) and analogs of 2',3'-dideoxyadenosine (ddA), a precursor to the anti-HIV drug Didanosine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, mechanism of action, structure-activity relationships (SAR), and relevant experimental protocols for these compound classes.

Section 1: DDAH1 Inhibitors